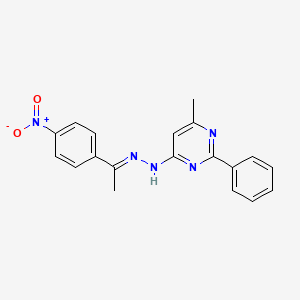
1-(4-iodophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodophenyl)ethanone (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone, commonly known as IPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPH is a hydrazone derivative that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of IPH is not fully understood. However, it has been proposed that IPH may exert its pharmacological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects
IPH has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that IPH can inhibit the growth of cancer cells, reduce the replication of viruses, and inhibit the activity of bacterial enzymes. In vivo studies have shown that IPH can reduce tumor growth in mice and improve cognitive function in rats.
Avantages Et Limitations Des Expériences En Laboratoire
IPH has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, IPH has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
IPH has several potential future directions for research. One possible direction is the development of IPH derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of IPH and its derivatives. Additionally, IPH can be studied for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders.
Conclusion
In conclusion, IPH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPH can be synthesized using various methods and has been studied for its potential as a therapeutic agent for various diseases. IPH has several advantages for lab experiments, but also has some limitations. Future research on IPH and its derivatives may lead to the development of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
IPH has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. IPH has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN4/c1-13-12-18(22-19(21-13)16-6-4-3-5-7-16)24-23-14(2)15-8-10-17(20)11-9-15/h3-12H,1-2H3,(H,21,22,24)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPMLKWGUQFFLV-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=C(C)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C(\C)/C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843734.png)
![1-(4-iodophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843741.png)
![3-nitrobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843764.png)
![1-(4-nitrophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843772.png)



![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3843799.png)





